5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide
Overview
Description
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamide compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a benzene ring substituted with an amino group, a methoxy group, and a morpholinyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring The initial step may include the nitration of benzene to introduce a nitro group, followed by reduction to convert the nitro group to an amino group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery and development.
Medicine: In the medical field, sulfonamide compounds are known for their antibacterial properties. This compound could potentially be developed into a new class of antibiotics or used as a lead compound for further drug development.
Industry: In industry, this compound may find applications in the production of dyes, pigments, and other chemical products. Its unique properties can be harnessed to create materials with specific characteristics.
Mechanism of Action
The mechanism by which 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from growing and reproducing.
Comparison with Similar Compounds
5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide
5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide
Uniqueness: Compared to similar compounds, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has a distinct morpholinyl group, which can influence its reactivity and biological activity. This structural difference may result in unique properties and applications.
Properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-16-5-3-2-4-14(16)19-25(21,22)17-12-13(18)6-7-15(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBORLMWYCWUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326348 | |
Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85269699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326023-21-6 | |
Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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